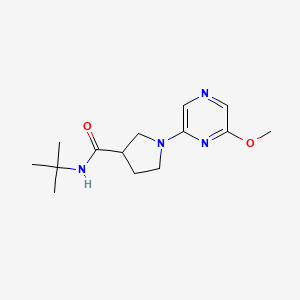![molecular formula C16H22N4O2S B15121076 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15121076.png)
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiadiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a methoxyphenyl-substituted piperazine under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Biology: Research has explored the compound’s potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are of interest, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, including polymers and coatings, as well as in the formulation of specialty chemicals.
作用机制
The mechanism by which 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
相似化合物的比较
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine can be compared with other compounds that feature similar structural motifs, such as:
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the thiadiazole and piperazine rings, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-Methoxyphenethylamine, this compound also features the methoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the thiadiazole and piperazine rings, which confer distinct chemical reactivity and potential biological activities not found in simpler analogs.
属性
分子式 |
C16H22N4O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)-5-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H22N4O2S/c1-21-11-6-15-17-16(23-18-15)20-9-7-19(8-10-20)13-4-3-5-14(12-13)22-2/h3-5,12H,6-11H2,1-2H3 |
InChI 键 |
QMBWKUUCQAJUMB-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B15120994.png)
![N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15121012.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121015.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)

![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121032.png)
![N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121037.png)
![3-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B15121043.png)
![4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B15121049.png)
![2-Phenyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121056.png)
![6-Chloro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B15121057.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B15121065.png)
![1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B15121083.png)
